Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate
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Overview
Description
“Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate” is a synthetic compound with a CAS Number of 1260888-25-2 . It has a molecular weight of 318.53 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
It should be stored at a temperature of 4°C . The compound’s molecular weight is 318.53 .
Scientific Research Applications
Photolabile Protecting Groups
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has been studied for its potential use as a photolabile protecting group. Fedoryak and Dore (2002) synthesized a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use. This application is significant for the controlled release of biological messengers in research and therapeutic contexts (Fedoryak & Dore, 2002).
Halogenation and Iodination Reactions
In another study, Tochilkin et al. (1983) explored the aromatic chlorination and iodination of 8-methylquinoline, including derivatives similar to this compound. They demonstrated the synthesis of 5-fluoro-8-methylquinoline from 5-amino-8-methylquinoline and further conversions to halo-8-(bromomethyl)quinolines. This research provides insight into halogenation processes that can modify quinoline derivatives for various scientific applications (Tochilkin et al., 1983).
Synthesis of Complex Molecules
Ryabukhin et al. (2011) described a general approach to synthesize 3-fluoro-, 3-chloro-, and 3-bromoquinolines using a Friedländer reaction of α-haloketones. This method, applicable under parallel synthesis conditions, is relevant for the development of new quinoline derivatives with potential biological activities (Ryabukhin et al., 2011).
In Vitro Cytotoxic Studies
Kotian et al. (2021) conducted research on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, including their Co(III), Ni(II), and Cu(II) complexes, showing enhanced antiproliferative activity against MCF-7 breast cancer cell lines. The study highlights the potential of quinoline derivatives in medicinal chemistry, particularly in the design of new anticancer agents (Kotian et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
The compound’s mode of action would depend on its specific biological targets. It could interact with these targets through various types of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding . These interactions could induce conformational changes in the targets, alter their activity, and ultimately lead to downstream effects in various biochemical pathways .
The compound’s pharmacokinetics would be influenced by factors such as its lipophilicity, solubility, and stability. These properties could affect its absorption, distribution, metabolism, and excretion (ADME) in the body .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect its stability and reactivity .
properties
IUPAC Name |
methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLYXPIKBSGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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